molecular formula C14H13FN2O3S B2397643 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 952000-81-6

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2397643
CAS No.: 952000-81-6
M. Wt: 308.33
InChI Key: KOZJCMTYQWBIGZ-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorobenzylthio group attached to a pyrimidine ring, which is further substituted with a methyl group and an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a fluorobenzyl halide in the presence of a base.

    Acetylation: The final step involves the acetylation of the pyrimidine derivative to introduce the acetic acid moiety, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles including amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group can enhance the binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • 2-(2-((4-Bromobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • 2-(2-((4-Methylbenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-8-11(6-12(18)19)13(20)17-14(16-8)21-7-9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZJCMTYQWBIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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